1-Chloro-7-ethoxyisoquinoline

Description

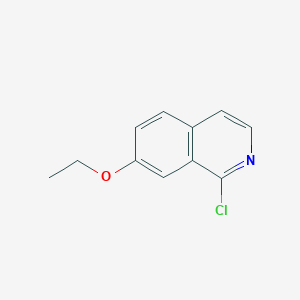

1-Chloro-7-ethoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine substituent at the 1-position and an ethoxy group (-OCH₂CH₃) at the 7-position of the isoquinoline core. The ethoxy group introduces steric and electronic effects distinct from smaller substituents (e.g., methoxy or methyl), likely influencing solubility, reactivity, and biological activity. Isoquinoline derivatives are pivotal in medicinal chemistry, often serving as intermediates for alkaloid synthesis or kinase inhibitors .

Propriétés

Formule moléculaire |

C11H10ClNO |

|---|---|

Poids moléculaire |

207.65 g/mol |

Nom IUPAC |

1-chloro-7-ethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-9-4-3-8-5-6-13-11(12)10(8)7-9/h3-7H,2H2,1H3 |

Clé InChI |

UVWAWQWYEQSWKI-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC2=C(C=C1)C=CN=C2Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-ethoxyisoquinoline typically involves the chlorination and ethoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method reduces the reaction time and minimizes the use of harmful solvents, aligning with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution: Formation of various substituted isoquinolines.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroisoquinoline derivatives.

Applications De Recherche Scientifique

1-Chloro-7-ethoxyisoquinoline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-Chloro-7-ethoxyisoquinoline involves its interaction with cellular components, leading to various biological effects. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical Properties

The substituent at the 7-position significantly impacts physical properties. Key analogs and their data are summarized below:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase aromatic ring electron density, whereas electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution resistance .

Activité Biologique

1-Chloro-7-ethoxyisoquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is an isoquinoline derivative characterized by the presence of a chlorine atom and an ethoxy group at specific positions on the isoquinoline ring. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

2.1 Anticancer Activity

Research indicates that isoquinoline derivatives, including this compound, may exhibit significant anticancer properties. A study on similar compounds demonstrated their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair in cancer cells. Inhibitors of Top1 can induce DNA damage selectively in cancer cells while sparing normal cells, thereby enhancing therapeutic efficacy and reducing side effects .

Table 1: Summary of Anticancer Activity in Isoquinoline Derivatives

2.2 Antimicrobial Properties

Compounds related to the isoquinoline structure have shown antimicrobial activity against various bacterial strains. For instance, derivatives with similar substituents have been reported to possess significant antibacterial effects, suggesting that this compound may also exhibit such properties .

The biological activity of this compound is likely mediated through several mechanisms:

3.1 Enzyme Inhibition

As noted earlier, the compound may act as an inhibitor of topoisomerase I, which is involved in the relaxation of supercoiled DNA during replication. By stabilizing the Top1-DNA cleavage complex, it can induce cytotoxicity in rapidly dividing cancer cells .

3.2 Interaction with Cellular Pathways

Isoquinolines can modulate various signaling pathways within cells, potentially affecting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and apoptosis rates in cancerous tissues .

4. Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to isoquinolines:

4.1 Cytotoxicity Studies

In vitro studies have demonstrated that certain isoquinoline derivatives exhibit cytotoxic effects on human cancer cell lines, often correlating with their ability to inhibit topoisomerases or interfere with microtubule dynamics .

4.2 Structure-Activity Relationship (SAR)

Research into the SAR of isoquinolines has shown that specific substitutions on the isoquinoline ring significantly influence their biological activity. For example, the presence of electron-withdrawing groups such as chlorine enhances anticancer activity by improving binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-7-ethoxyisoquinoline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and alkoxy substitution. Key steps include:

- Halogenation : Use chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions to introduce the chloro group at position 1.

- Ethoxy Substitution : React with sodium ethoxide (NaOEt) in ethanol to install the ethoxy group at position 6.

- Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (≥95% by area normalization) .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | PCl₃, 80°C, 4h | 65 | 85% |

| Ethoxy Substitution | NaOEt, EtOH, reflux | 72 | 90% |

| Purification | Column chromatography | 58 | 95% |

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Methodological Answer : Based on analogous compounds (e.g., 7-(2-ethoxyethoxy)quinoline), adhere to:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).

- Storage : Keep in airtight containers away from moisture and oxidizing agents.

- Emergency Protocols : Immediate decontamination with water for skin contact; seek medical attention if ingested .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to confirm ethoxy group integration (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peak (e.g., [M+H]⁺ at m/z 208.05).

- IR Spectroscopy : C-Cl stretch (~550–850 cm⁻¹) and C-O-C stretch (~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., Mosmann’s MTT protocol ) across cell lines.

- Control Variables : Ensure consistent cell density, incubation time (24–48h), and solvent controls (DMSO ≤0.1%).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.

- Mechanistic Follow-Up : Use flow cytometry to differentiate apoptosis vs. necrosis, clarifying cell-type-specific responses .

Q. What strategies are effective in studying the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates.

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer steps.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for proposed pathways .

- Data Table :

| Reaction Condition | Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂, 100°C | XPhos | 78 | 12.5 |

| NiCl₂, 80°C | BINAP | 65 | 8.2 |

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time.

- Scale-Up Parameters : Maintain consistent stirring rate (≥500 rpm) and temperature gradients (±2°C).

- Documentation : Follow Beilstein Journal guidelines for experimental reporting, including full spectral data and purity metrics in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.